molecular formula C10H12O3 B1598765 4-(3-Hydroxypropyl)benzoic acid CAS No. 58810-87-0

4-(3-Hydroxypropyl)benzoic acid

Cat. No. B1598765
CAS RN: 58810-87-0
M. Wt: 180.2 g/mol
InChI Key: SQVHRJXGOIGDTD-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)benzoic acid is a chemical compound with the molecular formula C10H12O3 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of 4-(3-Hydroxypropyl)benzoic acid has been analyzed in several studies . The compound has a molecular weight of 196.200 Da and a monoisotopic mass of 196.073563 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .


Chemical Reactions Analysis

The chemical reactions involving 4-(3-Hydroxypropyl)benzoic acid have been studied . For instance, benzoic acid can undergo decarboxylation under specific conditions, producing benzene . It can also react with alcohol to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Hydroxypropyl)benzoic acid have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

4-(3-Hydroxypropyl)benzoic acid and its derivatives have been recognized for their potential in antimicrobial activities. A study focused on synthesizing a novel ester/hybrid derivative of 3-hydroxy benzoic acid, which exhibited promising antibacterial properties. This suggests the potential use of 4-(3-Hydroxypropyl)benzoic acid in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Material Science and Conductivity

Benzoic acid derivatives, including 4-(3-Hydroxypropyl)benzoic acid, have been employed in material science, particularly in doping polyaniline, a conductive polymer. This application is significant for enhancing the electrical conductivity of materials, as demonstrated in a study where benzoic acid derivatives were used to dope polyaniline, achieving high conductivity levels (Amarnath & Palaniappan, 2005).

Environmental Applications

4-Hydroxy benzoic acid, a related compound, has been studied for its role in environmental protection. It's used as a preservative in various industries and has been targeted for removal from ecosystems due to its status as an emerging contaminant. Research on molecularly imprinted polymers combined with graphene oxide composites demonstrated effectiveness in removing such contaminants, highlighting an environmental application (Das, Wankhade, & Kumar, 2021).

Photodecomposition Studies

Research has also delved into the photodecomposition of chlorobenzoic acids, including hydroxybenzoic acids. Understanding the behavior of these compounds under ultraviolet irradiation can be crucial for environmental remediation and understanding chemical degradation processes (Crosby & Leitis, 1969).

Biochemical Applications

In the biochemical domain, derivatives of hydroxybenzoic acid, such as 4-(3-Hydroxypropyl)benzoic acid, are studied for their natural occurrence in fungi and their potential medicinal applications. These compounds are explored for their unique chemical structures and potential bioactivity (Abraham & Arfmann, 1990).

Safety And Hazards

The safety and hazards associated with 4-(3-Hydroxypropyl)benzoic acid are not explicitly mentioned in the search results .

Future Directions

The future directions for the use and study of 4-(3-Hydroxypropyl)benzoic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

4-(3-hydroxypropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVHRJXGOIGDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207541
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropyl)benzoic acid

CAS RN

58810-87-0
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled and stirred solution of diisopropylamine (4.63 ml, 33 mmole) in 20 ml of dry tetrahydrofuran at -78° C. (dry ice-acetone bath) under nitrogen was added dropwise 1.7M n-butyllithium in hexane (19.4 ml, 33 mmole). After 20 minutes, a solution of p-toluic acid (2.042 g, 15 mmole) in 20 ml of dry tetrahydrofuran was added dropwise. After strirring at -78° for another 1.5 hours, HMPA (4 ml) was added and then immediately followed by a solution of dry ethylene oxide (2.99 g, 67.9 mmole) in 10 ml of dry tetrahydrofuran. The resulting solution was stirred at -78° for two hours, acidified with 5% hydrochloric acid, warmed up to room temperature and most of the tetrahydrofuran removed in vacuo. The aqueous solution was saturated with sodium chloride and extracted with ethyl ether (3×100 ml). The combined ether extracts were concentrated to 100 ml and extracted with 0.5N sodium hydroxide solution (2×50 ml). This was acidified with 10% hydrochloric acid and extracted with ethyl ether (3×100 ml). The ether extracts were dried over anhydrous MgSO4 and evaporated in vacuo to give a gum. This was chromatographed on a silica gel (120 g, Baker 60-200 mesh) column, eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1) to give 750 mg (27.7% solid) of tlc-homogeneous title acid compound with a consistent H1 -NMR spectrum.
Quantity
10 mL
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solvent
Reaction Step One
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4 mL
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4.63 mL
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dry ice acetone
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Yield
27.7%

Synthesis routes and methods II

Procedure details

1.7M n-butyllithium in hexane (19.4 ml, 33 mmole) was added dropwise to a chilled (-78° C.) and stirred solution of diisopropylamine (4.63 ml, 33 mmole) in 20 ml of dry tetrahydrofuran (hereinafter THF). After 20 minutes, a solution of p-toluic acid (2.042 g, 15 mmole) in 20 ml of dry THF was added dropwise. After stirring at -78° C. for another 1.5 hours, 4 ml of HMPA was added followed immediately by a solution of ethylene oxide (2.99 g, 67.9 mmole) in 10 ml of dry THF. The resulting solution was stirred at -78° C. for 2 hours, treated with 5% hydrochloric acid and warmed up to room temperature, the THF being removed in vacuo. The aqueous solution was saturated with sodium chloride and extracted three times with ethyl ether. The combined ether extracts were concentrated from 300 to 100 ml and extracted with a 0.5N sodium hydroxide solution. This extract was acidified with 10% hydrochloric acid and extracted three times with ethyl ether. The ether extracts were dried over anhydrous magnesium sulfate and evaporated to a residue. This residue was chromatographed on a silica gel column, eluting successively with dichloromethane-ethyl acetate (9:1 and 1:1), ethyl acetate and dichloromethane-methanol (9:1) to give 750 mg of the title A compound, with consistent spectral data.
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4 mL
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2.99 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)benzoic acid
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Reactant of Route 6
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Citations

For This Compound
2
Citations
Y He, R Ding, H Liu, X Wang, JL Xu, M Feng… - … of radioanalytical and …, 2010 - Springer
As degradation product of Antineoplaston A10 in vivo, phenylacetyl glutamine showed antitumor activities. According to literatures, we designed and radiosynthesized a phenylacetyl …
Number of citations: 9 link.springer.com
MD Varney, CL Palmer, WH Romines… - Journal of medicinal …, 1997 - ACS Publications
The design, synthesis, biochemical, and biological evaluation of a novel series of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of glycinamide ribonucleotide transformylase (GART…
Number of citations: 55 pubs.acs.org

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